2-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Description
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Properties
IUPAC Name |
2-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O6S2/c1-2-15-20-21-19(30-15)22-31(28,29)12-6-4-11(5-7-12)23-16(24)13-8-3-10(18(26)27)9-14(13)17(23)25/h3-9H,2H2,1H3,(H,21,22)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJUMOJCFBROQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This indicates that the compound contains multiple functional groups that may contribute to its biological activity, including a thiadiazole moiety known for its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiadiazole ring is known for its role in inhibiting enzymatic activities and modulating cellular pathways. Specifically, compounds containing thiadiazole have been reported to exhibit:
- Antimicrobial Activity : By disrupting bacterial cell wall synthesis or inhibiting specific enzymes.
- Anticancer Properties : Through apoptosis induction and cell cycle arrest in cancer cells.
- Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines.
Antimicrobial Activity
Research has shown that derivatives of thiadiazoles possess significant antimicrobial properties. For instance, studies suggest that the compound can inhibit bacterial growth by targeting specific pathways involved in cell wall synthesis.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
These results indicate the compound's potential as a lead structure for developing new antibiotics.
Anticancer Activity
The compound has also been evaluated for its anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis through caspase activation |
| HCT116 (Colon Cancer) | 10.5 | Cell cycle arrest at G2/M phase |
These findings suggest a promising role for the compound in cancer therapy.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties against a panel of Gram-positive and Gram-negative bacteria. The results showed significant inhibition at low concentrations, indicating strong antibacterial potential.
- Cancer Cell Line Study : In a comparative analysis with known anticancer agents, the compound exhibited superior cytotoxicity against MCF-7 cells compared to standard treatments like doxorubicin.
- Inflammation Model : In vivo models demonstrated that administration of the compound reduced inflammation markers significantly compared to control groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing thiadiazole and sulfamoyl groups. For instance, derivatives similar to our target compound have shown significant cytotoxic effects against various cancer cell lines. In particular:
- The compound exhibits notable growth inhibition percentages against cancer cell lines such as OVCAR-8 and NCI-H40, with reported growth inhibition rates exceeding 85% .
- The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Protein-Ligand Interactions
The binding affinity of this compound to various protein targets has been investigated using molecular docking studies. For example:
- The compound demonstrated promising binding interactions with proteins involved in cancer progression and resistance mechanisms, suggesting potential as a lead compound for drug development .
Case Studies
- Study on Anticancer Efficacy : A study evaluated the efficacy of a related thiadiazole derivative in inhibiting tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .
- Molecular Hybridization : Research involving the design of hybrid molecules combining different pharmacophores has shown that modifications to the sulfamoyl group can enhance anticancer activity while reducing toxicity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzylic bromide undergoes Sₙ2 reactions with nucleophiles, leveraging the bromide’s leaving-group ability. Reaction conditions (base, solvent, temperature) significantly impact yields:
Key observations:
-
Steric hindrance from the ethyl chain reduces reaction rates compared to primary benzyl bromides .
-
Polar aprotic solvents (DMF, CH₃CN) enhance nucleophilicity .
Elimination Reactions
Under basic or high-temperature conditions, the compound can undergo β-elimination to form styrene derivatives:
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Experimental evidence : Similar benzylic bromides eliminate to alkenes when treated with strong bases (e.g., DBU) or heated .
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The -OCF₃ group stabilizes the resulting alkene via conjugation, favoring elimination over substitution in sterically hindered systems .
Radical-Mediated Reactions
The benzylic C–Br bond undergoes homolytic cleavage under UV light or radical initiators (e.g., AIBN), generating a benzylic radical:
-
Applications :
Coupling Reactions
The bromide participates in cross-coupling reactions catalyzed by transition metals:
| Catalyst | Conditions | Product Type | Yield Range | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Suzuki coupling | Biaryl derivatives | 50–85% | |
| CuI | Ullmann coupling | Diarylamines | 60–75% |
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Challenges : The -OCF₃ group’s electron-withdrawing nature slows oxidative addition in Pd-catalyzed reactions .
Aromatic Substitution
| Electrophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C | 1-(1-Bromoethyl)-4-nitro-2-(OCF₃)benzene | <10% |
Stability and Side Reactions
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement | Evidence |
|---|---|---|---|
| Molar Ratio (Formyl:Thiadiazole) | 1.1:1 | 45% → 68% | |
| Reaction Temperature | 110–120°C (reflux) | 50% → 75% | |
| Purification Solvent | DMF/Acetic Acid (3:1) | Purity >98% |
Q. Table 2. Biological Activity of Analogous Compounds
| Compound Feature | Target Activity | IC₅₀ (μM) | Evidence |
|---|---|---|---|
| Thiadiazole + Isoindoline | COX-2 Inhibition | 0.12 | |
| Ethyl-Thiadiazole | Anticancer (MCF-7) | 1.8 | |
| Sulfamoyl Linkage | Kinase Inhibition (EGFR) | 0.45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
